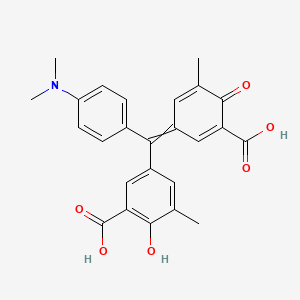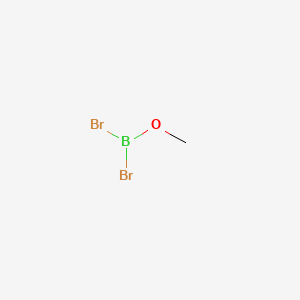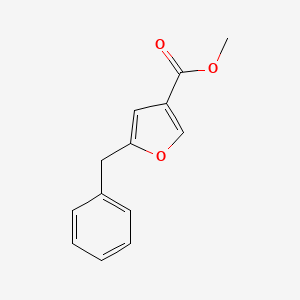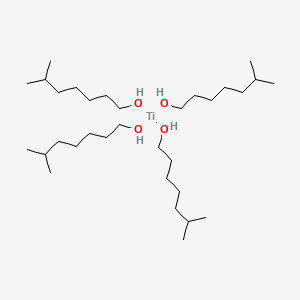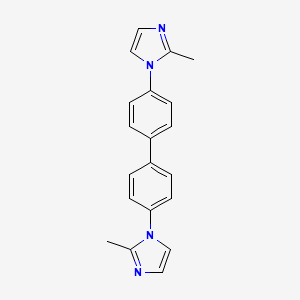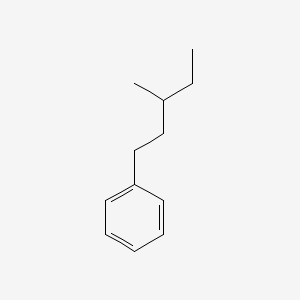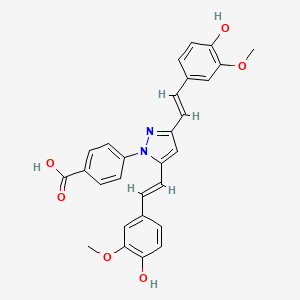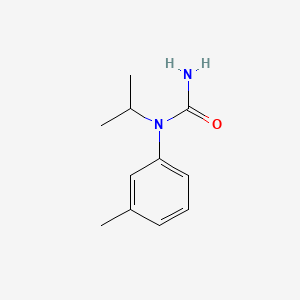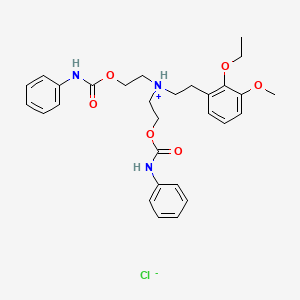
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C24H32O4 and a molecular weight of 384.51 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) typically involves the esterification of estradiol with 3-oxohexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid , and an organic solvent like dichloromethane . The reaction mixture is refluxed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate).
化学反応の分析
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) , which are involved in pathways related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate), widely used in hormone replacement therapy.
Estrone: Another naturally occurring estrogen with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is unique due to its specific ester group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and selectivity for estrogen receptors compared to other similar compounds.
特性
CAS番号 |
26545-90-4 |
|---|---|
分子式 |
C24H32O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-oxohexanoate |
InChI |
InChI=1S/C24H32O4/c1-3-4-16(25)14-23(27)28-17-6-8-18-15(13-17)5-7-20-19(18)11-12-24(2)21(20)9-10-22(24)26/h6,8,13,19-22,26H,3-5,7,9-12,14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |
InChIキー |
VWKPKVRVHJSMKW-NTYLBUJVSA-N |
異性体SMILES |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
正規SMILES |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



